

Spectroscopic Analysis of 4-Oxobutyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxobutyl benzoate

Cat. No.: B3117955

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Oxobutyl benzoate**, also known as Methyl 4-(4-oxobutyl)benzoate. This document presents expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **4-Oxobutyl benzoate**. This data is based on the analysis of its functional groups and comparison with similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Oxobutyl benzoate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	Aldehyde (-CHO)
~7.9-8.1	Doublet (d)	2H	Aromatic (ortho to -COOCH ₃)
~7.2-7.4	Doublet (d)	2H	Aromatic (meta to -COOCH ₃)
~3.9	Singlet (s)	3H	Methyl Ester (-OCH ₃)
~2.8	Triplet (t)	2H	Methylene (-CH ₂ -CHO)
~2.5	Triplet (t)	2H	Methylene (Ar-CH ₂ -)
~2.0	Quintet	2H	Methylene (-CH ₂ -CH ₂ -CH ₂ -)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Oxobutyl benzoate** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~202	Aldehyde Carbonyl (C=O)
~167	Ester Carbonyl (C=O)
~145	Aromatic (quaternary, C-CH ₂)
~130	Aromatic (quaternary, C-COOCH ₃)
~129	Aromatic (CH)
~128	Aromatic (CH)
~52	Methyl Ester (-OCH ₃)
~43	Methylene (-CH ₂ -CHO)
~35	Methylene (Ar-CH ₂)
~20	Methylene (-CH ₂ -CH ₂ -CH ₂ -)

Table 3: Predicted IR Spectroscopic Data for **4-Oxobutyl benzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1720	Strong	C=O stretch (ester)
~1710	Strong	C=O stretch (aldehyde)
~1610, ~1580	Medium-Weak	C=C stretch (aromatic)
~1280, ~1120	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data for **4-Oxobutyl benzoate**

m/z	Interpretation
206	Molecular Ion [M] ⁺
175	[M - OCH ₃] ⁺
149	[M - C ₄ H ₇ O] ⁺ (cleavage of the butyl chain)
121	[C ₇ H ₅ O ₂] ⁺ (benzoyl fragment)
91	[C ₇ H ₇] ⁺ (tropylium ion)
77	[C ₆ H ₅] ⁺ (phenyl fragment)
57	[C ₄ H ₉] ⁺ (butyl fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

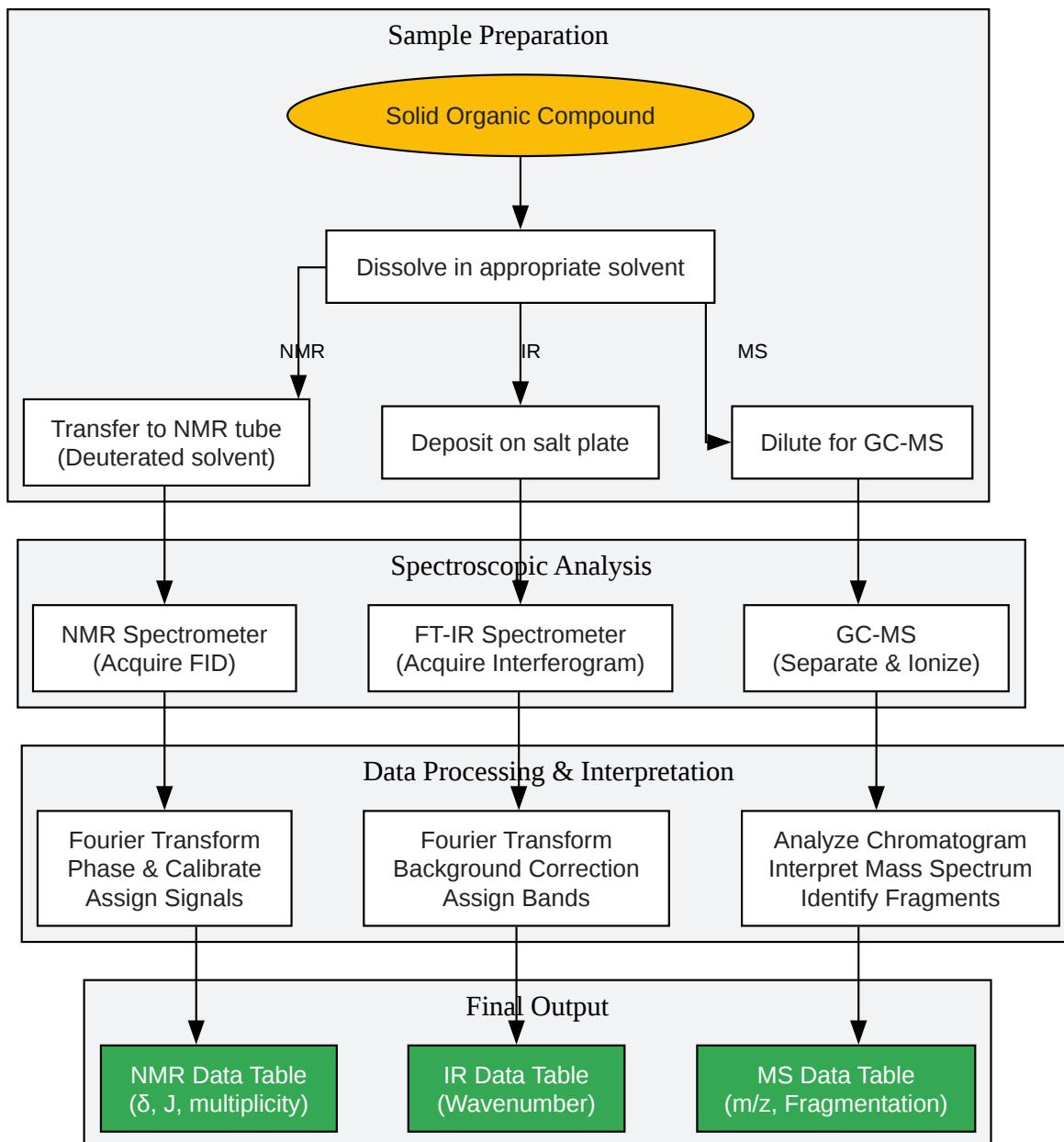
- Sample Preparation:

- For ^1H NMR, dissolve 5-25 mg of the solid **4-Oxobutyl benzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.[1]
- For ^{13}C NMR, a higher concentration is required; dissolve 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]
- Ensure the solid is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]
- Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Perform shimming of the magnetic field to optimize its homogeneity.
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ^{13}C isotope.[2]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (approximately 50 mg) of solid **4-Oxobutyl benzoate** in a few drops of a volatile solvent like methylene chloride or acetone.[3]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands and assign them to the corresponding functional groups in the molecule.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Dissolve a small amount of **4-Oxobutyl benzoate** in a suitable volatile solvent (e.g., dichloromethane or hexane).

- The concentration should be appropriate for the instrument's sensitivity, typically in the parts-per-million (ppm) range.
- Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the sample solution into the gas chromatograph.[\[4\]](#)
 - The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
 - As the separated components elute from the column, they enter the mass spectrometer.
 - In the mass spectrometer, the molecules are ionized (commonly by electron impact) and fragmented.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Processing:
 - The data is presented as a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak.
 - Analyze the mass spectrum of the peak corresponding to **4-Oxobutyl benzoate** by identifying the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Oxobutyl Benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3117955#spectroscopic-data-nmr-ir-ms-of-4-oxobutyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com